molecular formula C16H28N2OS B2531315 2-Cyclopentyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320220-63-9

2-Cyclopentyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2531315
CAS RN: 2320220-63-9
M. Wt: 296.47
InChI Key: XYTIBWAUIKZRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as CTDP-31, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of diazepanes and has potential applications in various fields, including neuroscience and drug discovery.

Scientific Research Applications

C−H Functionalization of Aliphatic Compounds

A study discusses a novel method for C−H functionalization of aliphatic compounds using a photochemical reaction of diazoketones, which could be relevant for modifying compounds like "2-Cyclopentyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one" for specific applications (Rodina et al., 2016).

Metal Carbene Precursors for Isochromene Derivatives

Another research highlights the use of metal carbene precursors for the synthesis of isochromene derivatives, demonstrating the versatility of diazo compounds in synthesizing complex cyclic structures, which might be analogous to manipulating the structure of the target compound (Ren et al., 2017).

Cyclopentadienyl Analogs with CB2N2 Frameworks

Research on cyclopentadienyl analogs with a CB2N2 skeleton offers insights into the electronic properties of cyclic compounds, potentially guiding the functionalization or synthesis of compounds like "this compound" for specific research purposes (Ly et al., 2008).

Synthesis and Antiproliferative Activity of Tetrahydropyrido Diazepinones

A study on the synthesis and antiproliferative activity of 1-phenyl-2-(aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones showcases the potential for using complex diazepinone derivatives in cancer research, hinting at the possible bioactive applications of the compound (Liszkiewicz, 2002).

Palladacycles: Correlation Between Cathepsin B Inhibition and Cytotoxicity

Research demonstrating the correlation between cathepsin B inhibition and cytotoxicity for a series of palladacycles points to the potential pharmacological or therapeutic research applications of structurally complex compounds, which might include the synthesis or modification of compounds like "this compound" (Spencer et al., 2009).

properties

IUPAC Name

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIBWAUIKZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.